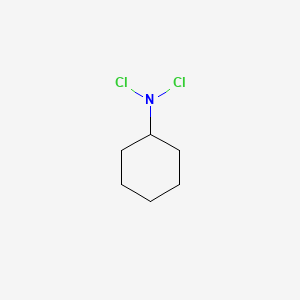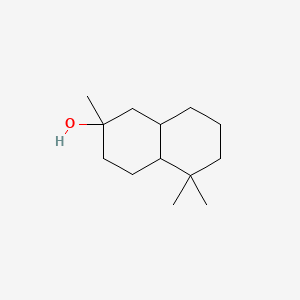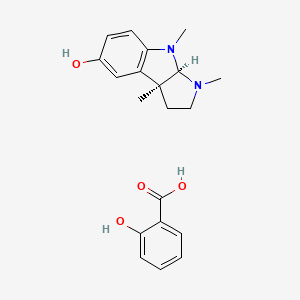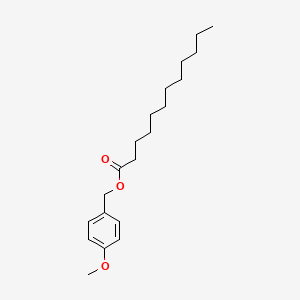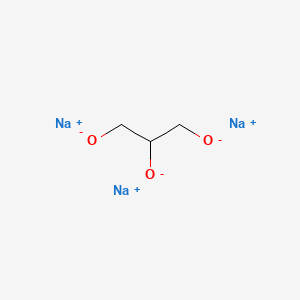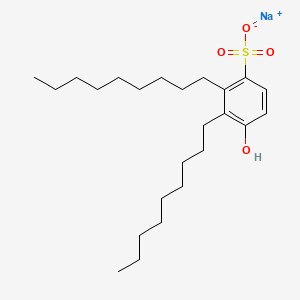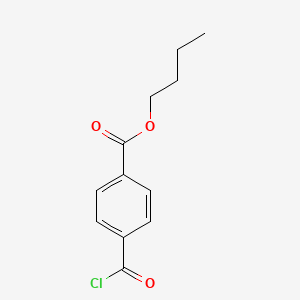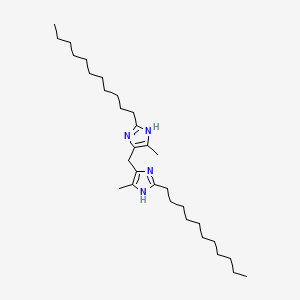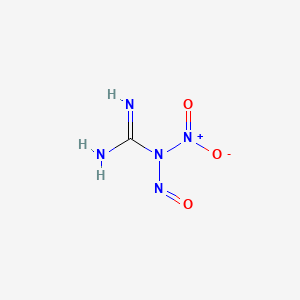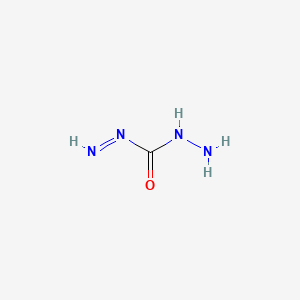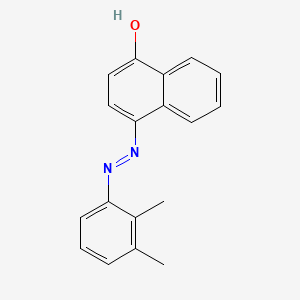
4-((Dimethylphenyl)azo)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Dimethylphenyl)azo)-1-naphthol, also known as Sudan II, is an azo dye characterized by its vivid red color. Azo dyes are a class of compounds bearing the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. Sudan II is primarily used as a dye for coloring oils, waxes, and plastics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylphenyl)azo)-1-naphthol typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 1-naphthol. The reaction conditions include maintaining a low temperature during diazotization to ensure the stability of the diazonium salt. The azo coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of Sudan II involves similar synthetic routes but on a larger scale. Continuous flow synthesis in microreactors has been explored to optimize the reaction conditions and improve yield. This method allows for better control over reaction parameters and reduces the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-((Dimethylphenyl)azo)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学的研究の応用
4-((Dimethylphenyl)azo)-1-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used as a dye in the textile, plastic, and cosmetic industries.
作用機序
The mechanism of action of 4-((Dimethylphenyl)azo)-1-naphthol involves its interaction with molecular targets through its azo group. The compound can undergo tautomerization, which affects its binding properties. The azo group can interact with nucleophiles, leading to various chemical transformations. The pathways involved include electron transfer and radical formation, which are crucial for its reactivity .
類似化合物との比較
Similar Compounds
Sudan I: Another azo dye with a similar structure but different substituents on the aromatic rings.
Sudan III: Similar to Sudan II but with additional methyl groups on the naphthol ring.
Sudan IV: Contains additional ethyl groups, leading to different solubility and staining properties.
Uniqueness
4-((Dimethylphenyl)azo)-1-naphthol is unique due to its specific substituents, which confer distinct chemical and physical properties. Its vivid red color and stability make it particularly useful in various industrial applications compared to other azo dyes .
特性
CAS番号 |
85136-31-8 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
4-[(2,3-dimethylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O/c1-12-6-5-9-16(13(12)2)19-20-17-10-11-18(21)15-8-4-3-7-14(15)17/h3-11,21H,1-2H3 |
InChIキー |
BBIIRLWNQVIANV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C3=CC=CC=C32)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


